3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that features a pyrimido[5,4-e][1,2,4]triazine core.
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones . This reaction proceeds under mild conditions and yields the desired triazine derivative. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory effects on CDK2, it is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves the inhibition of CDK2. This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its activity .
Comparison with Similar Compounds
Similar compounds to 3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have shown similar anticancer activity.
1,5-Diaryl-3-(3,4,5-trihydroxyphenyl)-1H-pyrazolo[4,3-e][1,2,4]triazines: These compounds exhibit kinase inhibitory activity and cytotoxicity against several cancer cell lines.
2,5-Disubstituted pyridines: These compounds are synthesized from 1,2,4-triazines and have applications in various scientific and industrial areas.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of CDK2 and its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C13H10ClN5O2 |
---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H10ClN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-4-3-5-8(14)6-7/h3-6H,1-2H3 |
InChI Key |
IQUCOOYLVIENHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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